molecular formula C13H17N3O3 B4440595 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide

4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide

Cat. No. B4440595
M. Wt: 263.29 g/mol
InChI Key: KBLHTYPHIMAJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide, also known as BDPC, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. BDPC belongs to the class of piperazine derivatives and has been studied for its possible application in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide may act as a dopamine receptor agonist, which could explain its potential use in the treatment of Parkinson's disease. 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide may also act as a serotonin receptor agonist, which could explain its potential use in the treatment of depression and anxiety.
Biochemical and physiological effects:
Studies have shown that 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide can increase the release of dopamine and serotonin in the brain, which could explain its potential therapeutic effects. 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.

Advantages and Limitations for Lab Experiments

One advantage of studying 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide in the laboratory is its relatively simple synthesis method. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments that target specific pathways.

Future Directions

1. Further studies are needed to fully understand the mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide and its potential therapeutic uses.
2. Studies could be conducted to investigate the effects of 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide on other neurotransmitters and receptors.
3. Research could be conducted to determine the long-term effects of 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide use.
4. Future studies could investigate the effects of 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide in combination with other drugs for potential synergistic effects.
5. Studies could be conducted to investigate the potential use of 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide as a cognitive enhancer in healthy individuals.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide has been studied for its potential application in the treatment of various diseases such as depression, anxiety, and Parkinson's disease. It has also been studied for its possible use as a cognitive enhancer and as a potential treatment for drug addiction.

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c14-13(17)16-5-3-15(4-6-16)8-10-1-2-11-12(7-10)19-9-18-11/h1-2,7H,3-6,8-9H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLHTYPHIMAJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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